molecular formula C18H12N4O3S2 B15101214 N-[5-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[5-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B15101214
M. Wt: 396.4 g/mol
InChI Key: OOUGPEWSYVQZCN-UHFFFAOYSA-N
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Description

N-[5-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound that features a unique combination of indole, thiazolidine, and pyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of N-[5-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the indole and thiazolidine intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-[5-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific biological activity being investigated. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways .

Comparison with Similar Compounds

Similar compounds include other indole and thiazolidine derivatives, such as:

  • (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
  • (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
  • (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Compared to these compounds, N-[5-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide exhibits unique structural features that may enhance its biological activity and specificity .

Properties

Molecular Formula

C18H12N4O3S2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[4-hydroxy-5-(5-methyl-2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C18H12N4O3S2/c1-9-2-3-12-11(8-9)13(16(24)20-12)14-17(25)22(18(26)27-14)21-15(23)10-4-6-19-7-5-10/h2-8,25H,1H3,(H,21,23)

InChI Key

OOUGPEWSYVQZCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC=NC=C4)O

Origin of Product

United States

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